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Lewisx-trisaccharide

Cat. No.: B8066880
M. Wt: 529.5 g/mol
InChI Key: ZAFUNKXZZPSTLA-UHFFFAOYSA-N
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Description

Significance of Lewisx-Trisaccharide as a Fundamental Glycan Epitope

The this compound is a fundamental glycan epitope, which means it is a specific part of a larger carbohydrate molecule that is recognized by other molecules, such as proteins. oup.comnih.gov Its structure consists of a galactose (Gal) molecule linked to an N-acetylglucosamine (GlcNAc) molecule, which is in turn fucosylated—meaning a fucose (Fuc) sugar is attached. The precise chemical structure is Galβ1-4(Fucα1-3)GlcNAc. oup.comnih.gov

This specific arrangement makes LeX a crucial recognition motif in a multitude of biological events. It is often found on the termini of both N-linked and O-linked glycans attached to proteins, as well as on glycolipids embedded in the cell membrane. wikipedia.orgexplorationpub.com The expression of the LeX epitope is tightly regulated during development and can change significantly in disease states. For instance, it is highly expressed in the early stages of the developing brain, where it is crucial for cell-cell interactions. oup.comnih.gov

The biosynthesis of the LeX epitope involves a key enzyme, α1,3-fucosyltransferase 9 (Fut9), which catalyzes the final step of adding the fucose residue in the nervous system. oup.comnih.gov In the developing brain, the major carrier of the LeX epitope is a protein called phosphacan/receptor protein tyrosine phosphatase β (RPTPβ), and the glycan it is attached to is an O-mannosylated glycan. oup.comnih.gov The addition of the galactose unit is primarily handled by the enzyme β1,4-galactosyltransferase 2 (β4GalT2). nih.gov

When a sialic acid molecule is added to the LeX trisaccharide, it forms a related structure called Sialyl-Lewisx (sLeX). wikipedia.orgexplorationpub.com This tetrasaccharide is a critical ligand for a family of cell adhesion proteins called selectins, which are involved in processes like leukocyte homing during inflammation and cancer metastasis. wikipedia.orgnih.gov

Overview of this compound Roles in Biological Systems

The Lewisx epitope is a key player in a wide array of biological phenomena, ranging from immune system regulation to cancer progression and embryonic development.

Cell Adhesion and Development: Nature often utilizes weak molecular interactions for significant roles in cellular recognition and adhesion, with oligosaccharides like LeX being prime examples. nih.gov LeX plays a vital role in cell-cell interactions, particularly during embryogenesis. frontiersin.org It is highly expressed in the developing brain and is involved in processes that may be regulated by the Notch signaling pathway. oup.com The expression of LeX on the human endometrium is regulated during the menstrual cycle, reaching a peak during the window of embryo implantation, suggesting its importance in this process. frontiersin.org

Immune System Modulation: The LeX trisaccharide has significant immunomodulatory effects. Glycoproteins containing LeX are often associated with a T-helper 2 (TH2) type immune response. nih.gov Research shows that LeX can suppress the production of Interleukin-12 (IL-12), a cytokine that promotes TH1 responses, thereby skewing the immune system towards a TH2 response. nih.govmedchemexpress.com This has implications for vaccine design and understanding the allergenicity of certain proteins. nih.gov Furthermore, LeX is a natural ligand for DC-SIGN, a receptor on dendritic cells. nih.gov Targeting antigens to DC-SIGN using LeX oligosaccharides has been shown to enhance antigen-specific T-cell immune responses, highlighting its potential in immunotherapy. nih.gov

Role in Cancer: The expression of LeX and its sialylated form, sLeX, is often altered in cancer cells. wikipedia.orgwikipedia.org Increased levels of sLeX are associated with tumor metastasis, as it facilitates the adhesion of cancer cells to the endothelial lining of blood vessels, allowing them to exit the bloodstream and form secondary tumors. wikipedia.orgexplorationpub.comnih.gov The presence of sLeX has been correlated with poor prognosis in patients with breast and colonic carcinomas. embopress.org However, the role of these glycans can be complex. In some experimental models, very high expression of sLeX on tumor cells led to their rejection by natural killer (NK) cells, suggesting a dual role in tumor progression. embopress.orgnih.gov This indicates that while moderate levels may promote metastasis, excessive expression can trigger an anti-tumor immune response. embopress.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35NO15 B8066880 Lewisx-trisaccharide

Properties

IUPAC Name

N-[5,6-dihydroxy-1-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFUNKXZZPSTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867998
Record name 6-Deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00867998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of Lewisx Trisaccharide

Glycosidic Linkages and Molecular Architecture of Lewisx-Trisaccharide (Galβ1-4(Fucα1-3)GlcNAc)

This compound is composed of three monosaccharide units: β-D-galactose (Gal), α-L-fucose (Fuc), and β-D-N-acetylglucosamine (GlcNAc). These units are linked by specific glycosidic bonds. The structure is formally described as Galβ1-4(Fucα1-3)GlcNAc, indicating a β-1,4 linkage between galactose and N-acetylglucosamine, and an α-1,3 linkage between fucose and the N-acetylglucosamine residue. semanticscholar.orgoup.comumbc.edu The Lewisx determinant is a trisaccharide fragment. semanticscholar.orgresearchgate.net The monosaccharide units typically adopt the characteristic 4C1 chair conformation, with no significant deviation from the classical pyranose ring shape. semanticscholar.org The conformation of the oligosaccharide is largely determined by the torsion angles (φ and ψ) around the glycosidic linkages. semanticscholar.org

Computational Approaches to this compound Conformation

Computational methods, such as molecular dynamics simulations and ab initio studies, have been extensively used to explore the conformational landscape of this compound. These approaches provide valuable information about the molecule's flexibility and preferred three-dimensional structures.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and conformational preferences of this compound in various environments, such as explicit water. semanticscholar.orgresearchgate.nettandfonline.comoup.com These simulations allow for the exploration of the potential energy surface as a function of the glycosidic linkage torsion angles. semanticscholar.org Studies using MD simulations with force fields like GLYCAM 06 have investigated the conformational behavior of this compound over several nanoseconds. semanticscholar.orgresearchgate.net Results from MD simulations have often suggested a relatively rigid or compact conformation for this compound in solution, characterized by stacking interactions between the fucose and galactose rings. umbc.edutandfonline.comnih.gov However, some studies have also identified "open" conformations, particularly when Lewisx is bound to cognate lectins, suggesting that the molecule can exhibit flexibility and undergo conformational changes upon binding. soken.ac.jp MD simulations have also been used in conjunction with experimental NMR data to refine structural models. nih.govnih.gov

Ab Initio Studies of this compound Conformers

Ab initio calculations provide a quantum mechanical approach to study the intrinsic conformational preferences of this compound, typically in the gas phase, free from environmental effects. acs.orgbme.huresearchgate.netamanote.com These studies can identify lowest-energy conformers and provide insights into the role of intramolecular interactions, such as hydrogen bonding, in stabilizing specific structures. acs.orgbme.hu Ab initio studies have revealed differences in the relative energies and preferred conformations compared to those observed in solution or crystalline states, highlighting the significant influence of the environment, particularly water, on the Lewisx conformation. acs.orgbme.huresearchgate.net For example, while some force field methods might predict small energy differences between conformers, ab initio methods can show considerably larger differences, indicating a more energetically compressed conformational space in some force field calculations. acs.orgbme.hu

Force Field Development and Parametrization for this compound Studies

Accurate force fields are crucial for reliable molecular dynamics simulations of carbohydrates like this compound. Force field development and parametrization involve defining parameters for the potential energy function that describe the interactions within the molecule (bonded and non-bonded terms). acs.orgnih.gov Specific force fields, such as the GLYCAM force field family (e.g., GLYCAM 06, GLYCAM04), have been developed and parametrized specifically for modeling carbohydrates, including oligosaccharides like Lewisx. semanticscholar.orgresearchgate.nettandfonline.com Parametrization often involves fitting force field parameters to quantum mechanical data, such as potential energy surfaces for glycosidic dihedral angles, and validating them against experimental data like NMR and X-ray structures. acs.orgcapes.gov.br The development of consistent and accurate force fields applicable to complex biomolecular systems containing carbohydrates is an ongoing area of research. nih.govacs.org

Spectroscopic Characterization of this compound Conformations

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in determining the solution conformation of this compound and validating computational models.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography has provided valuable insights into the solid-state structure and hydration of this compound. The first crystal structure of Lewisx revealed the conformation of two independent molecules in a highly hydrated environment, detailing their hydrogen bonding properties and packing features. psu.edunih.govresearchgate.net These structures suggested that interactions between adjacent Lewisx trisaccharides in the crystal could be relevant to cell-cell adhesion phenomena. psu.edunih.gov

Crystallography of Lewisx in complex with proteins, such as lectins, has also been instrumental in understanding how its conformation can change upon binding. For instance, crystal structures of the Ralstonia solanacearum lectin (RSL) in complex with Lewisx and sialyl-Lewisx have shown that while Lewisx adopts a rigid closed conformation in solution, it can exhibit several higher-energy "open" conformations when bound to the lectin. acs.orgrcsb.orgresearchgate.netpdbj.org This conformational adaptation upon binding appears to be crucial for cell recognition. acs.org

X-ray diffraction studies of an anti-Lewisx Fab fragment in complex with Lewisx have also been conducted, providing detailed structural information about the antibody-carbohydrate interaction and the conformation of Lewisx in a bound state. universiteitleiden.nlnih.gov These studies provide insights into the structural requirements for antibody binding to the Lewisx epitope. universiteitleiden.nl

Intrinsic Conformational Preferences of this compound (Gas Phase vs. Solution/Bound States)

The conformational preferences of this compound differ significantly depending on its environment, such as the gas phase, solution, or when bound to other molecules.

In the gas phase, studies using techniques like IR-UV ion dip spectroscopy and ab initio calculations have explored the intrinsic conformation of Lewisx, free from environmental perturbations. acs.orgresearchgate.netbme.huscispace.comacs.org These studies have revealed a global minimum energy structure that differs from the more rigid, stacked conformations typically observed in aqueous solution or bound states. researchgate.net This suggests that the environment plays a key role in shaping the observed conformation.

In aqueous solution, Lewisx is generally described as adopting a relatively rigid, compact, and "closed" conformation. acs.orgresearchgate.netresearchgate.netnih.gov This preferred solution conformation is stabilized by factors including the exoanomeric effect, steric compression, and specific intramolecular interactions, such as a non-conventional C-H···O hydrogen bond between the fucose and galactose residues. researchgate.net NMR studies, including those using residual dipolar couplings, have supported this model of a compact, rigidly folded structure in solution. nih.gov

When Lewisx binds to proteins like lectins or antibodies, its conformation can change. As seen in crystallographic and molecular dynamics studies, binding to certain lectins can induce higher-energy "open" conformations that are less populated in free solution. acs.orgrcsb.orgresearchgate.net This highlights the dynamic nature of Lewisx and its ability to adapt its structure for molecular recognition. Conversely, some studies suggest that the core Lewisx conformation remains largely unaffected by modifications or binding to certain proteins. oup.com

Solvent Effects on this compound Conformational Dynamics

Solvent interactions, particularly with water, significantly influence the conformational dynamics of this compound. The difference between the intrinsic gas-phase conformation and the preferred solution conformation underscores the substantial role of the solvent environment. researchgate.net

Molecular dynamics simulations in explicit water models have been used to study the dynamic behavior of Lewisx in solution. acs.orgresearchgate.netresearchgate.netmuni.cznih.gov These simulations confirm that Lewisx predominantly samples a rigid, closed conformation in water, but can transiently explore higher-energy open states. acs.orgresearchgate.net The distortion of the central N-acetyl-glucosamine ring has been observed to assist these transient openings in solution. acs.orgresearchgate.net

Theoretical studies using methods like Hamiltonian replica exchange simulation in explicit solvent have been developed to effectively sample the conformational space of Lewisx in a realistic environment, highlighting the importance of considering solvent effects for accurate conformational predictions. muni.cz

Intermolecular Interactions Influencing this compound Conformation

The conformation of this compound is significantly influenced by its interactions with other molecules, including ions and proteins, as well as through self-association.

Role of Calcium Ions in this compound Interactions

Calcium ions have been implicated in the interactions involving this compound. Molecular dynamics simulations have suggested that while Lewisx dimers can be stable in the absence of Ca²⁺, their interactions are strengthened by the presence of calcium ions. researchgate.net Divalent cations have also been shown in some protein-Lewisx complex crystal structures, suggesting a potential role in mediating or stabilizing the binding interface. nih.gov

Hydrogen Bonding Networks in this compound Structures

Hydrogen bonding is a critical factor in determining and stabilizing the conformation of this compound in various states. Both intramolecular and intermolecular hydrogen bonds contribute to its structural integrity and interactions.

In the gas phase, ab initio studies have identified extensive intramolecular hydrogen bonding networks that stabilize the lowest-energy conformers. acs.orgbme.hu For example, a long chain of seven ordered hydrogen bonds was observed in the most stable gas-phase structure. acs.orgbme.hu

In solution, hydrogen bonding, including non-conventional C-H···O interactions, plays a role in stabilizing the preferred closed conformation. researchgate.netnih.govmdpi.com Experimental evidence for inter-residue C-H···O hydrogen bonding in aqueous solution has been obtained through NMR spin-coupling constants. nih.govmdpi.com Molecular dynamics simulations also characterize the hydrogen bond networks formed between Lewisx and solvent molecules. researchgate.netoup.com

When Lewisx binds to proteins, specific hydrogen bonds are formed between the trisaccharide and amino acid residues of the protein, contributing to the binding affinity and potentially inducing conformational changes in Lewisx. nih.gov Water-mediated hydrogen bonds are also frequently observed at the protein-carbohydrate interface, further stabilizing the complex. nih.gov

Biosynthesis of Lewisx Trisaccharide

Enzymatic Pathways for Lewisx-Trisaccharide Assembly

The formation of the Lewisx trisaccharide requires the coordinated activity of several types of glycosyltransferases, each responsible for adding a specific monosaccharide with a defined linkage. nih.govexplorationpub.com

Fucosyltransferases in this compound Biosynthesis (e.g., α1,3-fucosyltransferase 9)

Alpha-1,3-fucosyltransferases (α1,3-FTs) are key enzymes in the final step of Lewisx biosynthesis, catalyzing the addition of a fucose residue in an alpha-1,3 linkage to the N-acetylglucosamine (GlcNAc) residue of the N-acetyllactosamine precursor. nih.govresearchgate.net In humans, there are six known α1,3-FTs (FT3, FT4, FT5, FT6, FT7, and FT9) that can catalyze this reaction on terminal lactosaminyl glycans. nih.gov

Research indicates that different α1,3-FTs exhibit varying specificities for Lewisx and sialyl Lewisx synthesis. FT4 and FT9 are reported to dominantly biosynthesize Lewisx. nih.govuniprot.org Specifically, α1,3-fucosyltransferase 9 (Fut9) is considered a key enzyme for Lewisx expression in the nervous system, with studies showing a marked reduction or near disappearance of Lewisx in Fut9-deficient mice. oup.comoup.comnih.govoup.comnih.gov Fut9 shows strong activity for oligosaccharide and glycolipid acceptors, exhibiting significantly higher activity for Lewisx synthesis compared to Fut4 in some contexts. oup.com

The enzymatic synthesis of fucosylated glycans like Lewisx requires the sugar nucleotide donor GDP-L-fucose. pnas.orgnih.gov Chemoenzymatic approaches have been developed to synthesize Lewisx using enzymes like L-fucokinase/GDP-fucose pyrophosphorylase (FKP) to generate GDP-fucose from L-fucose, coupled with an α1,3-fucosyltransferase. pnas.orgnih.govresearchgate.net

Here is a summary of human α1,3-fucosyltransferases and their primary Lewis antigen products:

Enzyme Primary Lewis Antigen Product(s) Reference(s)
α1,3-fucosyltransferase 3 (FT3) Sialyl Lewisx, Lewisx nih.govuniprot.org
α1,3-fucosyltransferase 4 (FT4) Lewisx nih.govuniprot.org
α1,3-fucosyltransferase 5 (FT5) Sialyl Lewisx, Lewisx nih.govuniprot.org
α1,3-fucosyltransferase 6 (FT6) Sialyl Lewisx, Lewisx nih.govuniprot.org
α1,3-fucosyltransferase 7 (FT7) Sialyl Lewisx nih.govuniprot.orgoup.com
α1,3-fucosyltransferase 9 (FT9) Lewisx nih.govuniprot.orgoup.comnih.govacs.org

Galactosyltransferases in this compound Biosynthesis (e.g., β1,4-galactosyltransferase 2)

Beta-1,4-galactosyltransferases (β1,4-GalTs) are responsible for synthesizing the N-acetyllactosamine precursor by transferring galactose in a β1-4 linkage to a terminal GlcNAc residue. explorationpub.compnas.org The β1,4-GalT family consists of several members (β4GalT1-7), each with distinct functions and acceptor specificities. pnas.orgmaayanlab.cloud

Studies have identified β1,4-galactosyltransferase 2 (β4GalT2) as a major galactosyltransferase required for the expression of the Lewisx epitope, particularly in the developing brain. oup.comoup.comnih.govmaayanlab.cloud Expression of Lewisx was significantly reduced in β4GalT2 gene-deficient mice, highlighting its crucial role in providing the necessary N-acetyllactosamine substrate. oup.comoup.comnih.govmaayanlab.cloud Other β4GalTs, such as β4GalT1 and β4GalT4, can also be involved in the biosynthesis of poly-N-acetyllactosamine chains which can carry the Lewisx structure. oup.comuniprot.org

N-Acetylglucosaminyltransferases in this compound Biosynthesis

N-acetylglucosaminyltransferases (GlcNAcTs) are involved in the biosynthesis of the glycan structures that serve as precursors for Lewisx. These enzymes add GlcNAc residues to various acceptor glycans, forming the foundation for subsequent galactosylation and fucosylation. explorationpub.comresearchgate.net For instance, the formation of N-acetyllactosamine, the direct precursor for Lewisx, requires a GlcNAcT to first add GlcNAc to an underlying sugar, followed by the action of a β1,4-GalT. explorationpub.compnas.org Core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) is involved in creating branched O-glycan structures that can be extended with poly-N-acetyllactosamine chains, subsequently presenting Lewisx. researchgate.netnih.gov

Scaffolding Glycan Structures for this compound Expression

Lewisx is typically found as a terminal structure on more complex glycan chains attached to proteins or lipids. The nature of these underlying or "scaffolding" glycan structures significantly influences the presentation and function of the Lewisx epitope. oup.comexplorationpub.comspandidos-publications.com

O-Mannose-Linked Glycans as this compound Carriers

O-mannose-linked glycans are initiated by the attachment of mannose to serine or threonine residues of proteins. nih.govrsc.orgacs.org These structures can be further extended to form various epitopes, including Lewisx. nih.govrsc.org Research in the developing brain has shown that O-mannosylated glycans, particularly on proteins like phosphacan/RPTPβ, serve as important scaffolding structures for the presentation of the Lewisx epitope. oup.comoup.comnih.govnih.gov The expression of Lewisx was found to be markedly reduced in mice deficient in protein O-mannose β1,2-N-acetylglucosaminyltransferase 1 (POMGnT1), an enzyme essential for the synthesis of O-mannosylated glycans, indicating the critical role of these structures in presenting Lewisx. oup.comoup.comnih.gov

Poly-N-acetyllactosamine Chains and this compound Presentation

Poly-N-acetyllactosamine (polyLacNAc) chains are linear polymers consisting of repeating N-acetyllactosamine (Galβ1-4GlcNAc) units linked β1-3. oup.comoup.comresearchgate.net These extended glycan structures serve as important scaffolds for the presentation of various terminal epitopes, including Lewisx and sialyl Lewisx. oup.comoup.comresearchgate.netrupress.org Lewisx can be expressed on polyLacNAc units of glycans, and studies have shown a correlation between Lewisx expression and the presence of polyLacNAc chains. oup.comoup.com For example, in the brain, the Lewisx epitope has been reported to be presented on polyLacNAc units of glycans, including those on phosphacan/RPTPβ. oup.comoup.com The length and presence of polyLacNAc chains can influence the density and context in which Lewisx is displayed, potentially impacting its interactions with binding partners like selectins. researchgate.netrupress.org

Here is a table summarizing the scaffolding glycan structures for Lewisx:

Scaffolding Glycan Structure Key Features Associated Protein Carriers (Examples) Reference(s)
O-Mannose-Linked Glycans Initiated by mannose attached to Ser/Thr Phosphacan/RPTPβ oup.comoup.comnih.govnih.govrsc.org
Poly-N-acetyllactosamine Repeating Galβ1-4GlcNAc units linked β1-3 Various glycoproteins and glycolipids oup.comoup.comresearchgate.netrupress.org

This compound, also known as Lewis X (Lex) or CD15, is a significant carbohydrate epitope found on the surface of various cells and in biological fluids. hmdb.ca It is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc, consisting of galactose, fucose, and N-acetylglucosamine residues. oup.comebi.ac.uk Lewis X plays crucial roles in cell-cell interactions, immune responses, and has been identified as a tumor-associated antigen. hmdb.camedchemexpress.com

The biosynthesis of this compound is a complex process involving the sequential action of specific glycosyltransferases. The core structure upon which Lewis X is built is typically a type 2 lactosamine unit, Galβ1-4GlcNAc. nih.gov The final step in the formation of the Lewis X epitope is the addition of an alpha-L-fucose residue to the C-3 position of the N-acetylglucosamine residue of the lactosamine precursor. ebi.ac.uknih.gov This fucosylation is catalyzed by α1,3-fucosyltransferases. nih.govwikipedia.org In humans, several fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, are involved in the synthesis of Lewis X and related structures like sialyl Lewis X. wikipedia.org

The precursor disaccharide, N-acetyllactosamine (Galβ1-4GlcNAc), is formed by the action of β1,4-galactosyltransferases, which transfer galactose from UDP-galactose to N-acetylglucosamine. explorationpub.com The synthesis of the sugar nucleotide donor, GDP-L-fucose, is also essential for Lewis X biosynthesis. This process involves enzymes that convert L-fucose through a series of steps, including phosphorylation and pyrophosphorylase activity, to yield GDP-fucose. nih.govpnas.org

Enzymatic synthesis methods have been developed to produce Lewis X trisaccharide in vitro. One-pot multienzyme systems can generate GDP-fucose from L-fucose, ATP, and GTP using enzymes like bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP). nih.gov This activated fucose is then transferred to an acceptor molecule, such as N-acetyllactosamine, by an α1,3-fucosyltransferase. nih.govpnas.org

Glycoprotein (B1211001) and Glycolipid Scaffolds Bearing this compound

This compound commonly exists as a terminal carbohydrate structure on both glycoproteins and glycolipids. explorationpub.comresearchgate.net It is often found on the non-reducing ends of glycan chains. explorationpub.com

On glycoproteins, Lewis X can be attached to various N-glycan and O-glycan structures. oup.comexplorationpub.com For instance, it has been reported on the N-glycans of tenascin-C and low density lipoprotein receptor-related protein-1. oup.com It can also be present on O-glycans, such as those found on P-selectin glycoprotein ligand-1. oup.com The core structures of these glycans provide the foundation for the addition of the Lewis X epitope. N-glycans, for example, typically have a conserved core structure containing N-acetylglucosamine and mannose residues. explorationpub.com

Lewis X is also a significant component of glycolipids, particularly those of the neolacto-series glycosphingolipids. explorationpub.com These glycolipids are embedded in the cell membrane and display the Lewis X structure on the cell surface. wikipedia.org The presence of Lewis X on both glycoproteins and glycolipids underscores its widespread distribution and diverse roles in cellular processes.

Studies have investigated the profiles of Lewisx-containing glycoproteins and glycolipids in biological samples. For example, Lewis X antigen has been detected on a glycoprotein with a molecular weight of approximately 200,000 in the sera of patients with adenocarcinoma. nih.gov While Lewis X was found in both glycoprotein and glycolipid fractions in serum, significant differences between normal individuals and cancer patients were primarily observed in the glycoprotein fraction. nih.gov

Regulation of this compound Biosynthesis

In the nervous system, α1,3-fucosyltransferase 9 (Fut9) has been identified as a key enzyme responsible for Lewis X biosynthesis, with its deficiency leading to a significant reduction in Lewis X expression. oup.com The expression of Lewis X is known to be both temporally and spatially regulated during development, suggesting that the activity of these fucosyltransferases is tightly controlled. oup.com

The regulation of Lewis X biosynthesis is crucial for its diverse biological functions. Alterations in the expression of Lewis X due to dysregulation of its biosynthetic enzymes have been associated with various physiological and pathological conditions, including changes observed in certain cancers. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5098606 (Methyl Glycoside) nih.gov, 71208-06-5 (CAS) scbt.com
L-Fucose17106 nih.gov, 3034656 fishersci.ca
D-Galactose6036 nih.govchinagut.cn
N-Acetylglucosamine1738118 nih.govnih.gov, 24139 wikipedia.orgdsmz.de
Lactose3037558 (anhydrous) nih.gov, 6134 (beta-Lactose) nih.govchinagut.cn
GDP-L-fucoseNot directly found for GDP-L-fucose, but L-Fucose and GTP/GDP are involved in its synthesis. nih.govpnas.org
UDP-GalactoseNot directly found for UDP-Galactose, but D-Galactose and UTP/UDP are involved in its synthesis. nih.govexplorationpub.com

The biosynthesis of this compound is a complex process involving the sequential action of specific glycosyltransferases. The core structure upon which Lewis X is built is typically a type 2 lactosamine unit, Galβ1-4GlcNAc. nih.gov The final step in the formation of the Lewis X epitope is the addition of an alpha-L-fucose residue to the C-3 position of the N-acetylglucosamine residue of the lactosamine precursor. ebi.ac.uknih.gov This fucosylation is catalyzed by α1,3-fucosyltransferases. nih.govwikipedia.org In humans, several fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7, are involved in the synthesis of Lewis X and related structures like sialyl Lewis X. wikipedia.org

The precursor disaccharide, N-acetyllactosamine (Galβ1-4GlcNAc), is formed by the action of β1,4-galactosyltransferases, which transfer galactose from UDP-galactose to N-acetylglucosamine. explorationpub.com The synthesis of the sugar nucleotide donor, GDP-L-fucose, is also essential for Lewis X biosynthesis. This process involves enzymes that convert L-fucose through a series of steps, including phosphorylation and pyrophosphorylase activity, to yield GDP-fucose. nih.govpnas.org

Enzymatic synthesis methods have been developed to produce Lewis X trisaccharide in vitro. One-pot multienzyme systems can generate GDP-fucose from L-fucose, ATP, and GTP using enzymes like bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP). nih.gov This activated fucose is then transferred to an acceptor molecule, such as N-acetyllactosamine, by an α1,3-fucosyltransferase. nih.govpnas.org

Enzymatic Synthesis of Lewis X Trisaccharide

StepSubstratesEnzymeProduct
1L-Fucose, ATP, GTPL-fucokinase/GDP-fucose pyrophosphorylase (FKP)GDP-L-fucose, AMP, PPi
2Galβ1-4GlcNAc (Lactosamine), GDP-L-fucoseα1,3-fucosyltransferaseGalβ1-4(Fucα1-3)GlcNAc (Lewis X)

Note: This table represents a simplified enzymatic pathway based on available information.

Glycoprotein and Glycolipid Scaffolds Bearing this compound

This compound commonly exists as a terminal carbohydrate structure on both glycoproteins and glycolipids. explorationpub.comresearchgate.net It is often found on the non-reducing ends of glycan chains. explorationpub.com

On glycoproteins, Lewis X can be attached to various N-glycan and O-glycan structures. oup.comexplorationpub.com For instance, it has been reported on the N-glycans of tenascin-C and low density lipoprotein receptor-related protein-1. oup.com It could also be presented on the O-glycan of P-selectin glycoprotein ligand-1. oup.com The core structures of these glycans provide the foundation for the addition of the Lewis X epitope. N-glycans, for example, typically have a conserved core structure containing N-acetylglucosamine and mannose residues. explorationpub.com

Lewis X is also a significant component of glycolipids, particularly those of the neolacto-series glycosphingolipids. explorationpub.com These glycolipids are embedded in the cell membrane and display the Lewis X structure on the cell surface. wikipedia.org The presence of Lewis X on both glycoproteins and glycolipids underscores its widespread distribution and diverse roles in cellular processes.

Studies have investigated the profiles of Lewisx-containing glycoproteins and glycolipids in biological samples. For example, Lewis X antigen has been detected on a glycoprotein with a molecular weight of approximately 200,000 in the sera of patients with adenocarcinoma. nih.gov While Lewis X was found in both glycoprotein and glycolipid fractions in serum, significant differences between normal individuals and cancer patients were primarily observed in the glycoprotein fraction. nih.gov

Serum Lewis X Levels in Adenocarcinoma Patients

Patient GroupDetectability of Lewis X in Serum (Glycoprotein Fraction)
Normal Individuals33%
Adenocarcinoma Patients85%

Data based on a study utilizing monoclonal antibodies nih.gov.

Furthermore, the levels of serum Lewis X in colorectal cancer patients were found to increase with the progression of the disease, as determined by Dukes staging. nih.gov

Serum Lewis X Levels and Colorectal Cancer Progression

Dukes StagePercentage of Detectability in Sera
Dukes A20%
Dukes B45%
Dukes C67%
Dukes D74%

Data based on a study utilizing a double determinant solid phase immunoassay nih.gov.

Regulation of this compound Biosynthesis

In the nervous system, α1,3-fucosyltransferase 9 (Fut9) has been identified as a key enzyme responsible for Lewis X biosynthesis, with its deficiency leading to a significant reduction in Lewis X expression. oup.com The expression of Lewis X is known to be both temporally and spatially regulated during development, suggesting that the activity of these fucosyltransferases is tightly controlled. oup.com

The regulation of Lewis X biosynthesis is crucial for its diverse biological functions. Alterations in the expression of Lewis X due to dysregulation of its biosynthetic enzymes have been associated with various physiological and pathological conditions, including changes observed in certain cancers. nih.gov

Synthesis Methodologies for Lewisx Trisaccharide and Analogues

Chemical Synthesis Approaches to Lewisx-Trisaccharide

Chemical synthesis offers great flexibility in creating the Lex structure and its analogues, although it often requires intricate protecting group manipulations. The primary challenge lies in the sequential and selective formation of the β(1→4) linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc) and the α(1→3) linkage between fucose (Fuc) and GlcNAc.

The chemical construction of the Lex trisaccharide framework generally follows one of three main strategies, distinguished by the order of glycosylation steps. beilstein-journals.org

Galactosylation then Fucosylation: This is the most common approach, where a suitably protected GlcNAc acceptor is first glycosylated at the 4-OH position with a galactose donor to form a lactosamine derivative. beilstein-journals.org Following deprotection of the 3-OH group on the GlcNAc residue, a fucose donor is introduced to form the final trisaccharide. beilstein-journals.orgnih.gov

Fucosylation then Galactosylation: In this alternative sequence, the GlcNAc acceptor is first fucosylated at the 3-OH position. The resulting disaccharide is then deprotected at the 4-OH position and subsequently glycosylated with a galactose donor. beilstein-journals.org

Fucosylation of a Lactosamine Derivative: This strategy involves the fucosylation at the O-3 position of a pre-formed N-acetyllactosamine derivative, which can be prepared from lactose. beilstein-journals.org

A key aspect of these strategies is the choice of glycosyl donor and activation method. Thioglycosides are frequently used as donors due to their stability and versatile activation conditions. nih.govtandfonline.com For instance, the fucosylation of a lactosamine derivative has been achieved using a phenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside donor activated by dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). nih.gov Another common activation system for thioglycosides is N-iodosuccinimide (NIS) in combination with a catalytic amount of trifluoromethanesulfonic acid (TfOH). nih.govtandfonline.com Trichloroacetimidate (B1259523) donors, activated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), are also widely employed. beilstein-journals.orgyoutube.com

Advanced strategies such as "active-latent" glycosylation have been developed to streamline the synthesis. nih.gov In this approach, a latent glycosyl donor (e.g., a 4-nitrophenyl thioglycoside) in the acceptor molecule is converted into an active donor after the first glycosylation step, enabling a subsequent block synthesis. nih.gov Regiospecific glycosylation strategies aim to directly couple donors to a diol acceptor, relying on the differential reactivity of the hydroxyl groups to avoid extensive protecting group chemistry. tandfonline.comresearchgate.net

Table 1: Overview of Selected Glycosylation Strategies and Reagents

StrategyGlycosyl Donor TypePromoter/Activator SystemReference
Galactosylation then FucosylationThioglycosideDMTST nih.gov
Regiospecific FucosylationThioglycosideNIS / TfOH tandfonline.com
Galactosylation of GlcNAcTrichloroacetimidateBF₃·OEt₂ beilstein-journals.org
Active-Latent GlycosylationThioglycosideNIS / TfOH nih.gov

The success of a chemical synthesis of Lex hinges on a sophisticated strategy of using protecting groups to mask all but the desired reactive hydroxyl groups. nih.govresearchgate.net These groups must be stable under various reaction conditions and selectively removable to unmask hydroxyl groups for subsequent glycosylation steps. researchgate.netexplorationpub.com

Commonly used "permanent" protecting groups, typically removed at the final stage, include benzyl (B1604629) (Bn) ethers for hydroxyl groups. nih.gov The amino group of GlcNAc is often protected with a phthalimido (Phth) or trichloroacetamide (B1219227) group, which can prevent the formation of oxazoline (B21484) byproducts during glycosylation. tandfonline.comexplorationpub.com

"Temporary" or "orthogonal" protecting groups are crucial for sequential oligosaccharide assembly. These are groups that can be removed under specific conditions without affecting the permanent groups. Examples include:

Acyl groups (e.g., Acetyl, Benzoyl): Often used to protect hydroxyls and are typically removed under basic conditions (Zemplén deacylation). beilstein-journals.org

Chloroacetyl (ClAc) group: Can be selectively removed using reagents like thiourea (B124793) or ethylenediamine (B42938) without disturbing other esters or ethers. beilstein-journals.orgexplorationpub.com

Levulinoyl (Lev) group: Removable with hydrazine (B178648) hydrate (B1144303) in pyridine (B92270) and acetic acid, offering another level of orthogonality. explorationpub.com

Silyl ethers (e.g., TBDPS - tert-butyldiphenylsilyl): Frequently used to protect primary hydroxyl groups and are cleaved by fluoride (B91410) ion sources like TBAF (tetrabutylammonium fluoride). nih.gov

For example, in a galactosylation-then-fucosylation strategy, a GlcNAc acceptor might have a temporary chloroacetyl group at the 3-OH position and a permanent benzyl group at the 6-OH position. beilstein-journals.org After galactosylation at the 4-OH, the chloroacetyl group is selectively removed to expose the 3-OH for the subsequent fucosylation step. beilstein-journals.orgexplorationpub.com This precise manipulation ensures the correct trisaccharide structure is assembled. nih.govuniversiteitleiden.nldntb.gov.ua

Table 2: Common Protecting Groups in Lewisx Synthesis

Protecting GroupFunctionTypical Removal ConditionsReference
Benzyl (Bn)Permanent protection of -OHCatalytic hydrogenation (e.g., Pd/C, H₂) nih.gov
Phthalimido (Phth)Protection of -NH₂ on GlcNAcHydrazine hydrate or ethylenediamine tandfonline.com
Acetyl (Ac)Temporary protection of -OHBasic conditions (e.g., NaOMe in MeOH) beilstein-journals.org
Chloroacetyl (ClAc)Orthogonal temporary protection of -OHThiourea or ethylenediamine beilstein-journals.orgexplorationpub.com
tert-Butyldiphenylsilyl (TBDPS)Temporary protection of primary -OHFluoride ion (e.g., TBAF) nih.gov

Enzymatic Synthesis of this compound

Enzymatic synthesis provides a powerful alternative to chemical methods, offering perfect regio- and stereoselectivity under mild, aqueous conditions and avoiding the need for complex protecting group strategies. explorationpub.com The synthesis of Lex typically employs a fucosyltransferase to attach fucose to an N-acetyllactosamine (LacNAc) acceptor.

A highly efficient system utilizes an α1,3-fucosyltransferase from Helicobacter pylori. pnas.orgnih.gov The key challenge in enzymatic synthesis is the production of the required sugar nucleotide donor, guanosine (B1672433) 5′-diphosphate-β-L-fucose (GDP-fucose). pnas.orgpnas.org To address this, a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis, has been successfully used. pnas.orgnih.gov This enzyme converts L-fucose into GDP-fucose in the presence of ATP and GTP. nih.govpnas.org

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis merges the strengths of both chemical and enzymatic methods. pnas.org It typically involves the chemical synthesis of a precursor or acceptor molecule, which may contain non-natural modifications, followed by one or more enzymatic glycosylation steps. pnas.orgnih.gov

This approach has been extensively used for the preparative-scale synthesis of Lex and its derivatives. pnas.orgnih.govpnas.org A common strategy involves the chemical synthesis of an N-acetyllactosamine acceptor modified with a functional linker, such as a 2-azidoethyl group, at the anomeric position. pnas.orgresearchgate.net This azido (B1232118) group allows for subsequent conjugation to other molecules or surfaces via click chemistry. pnas.org

This chemically synthesized acceptor is then used in a one-pot enzymatic reaction as described above. pnas.org The reaction mixture contains the azido-functionalized LacNAc acceptor, L-fucose, ATP, GTP, and the two key enzymes: FKP for generating GDP-fucose and an α1,3-fucosyltransferase for the final fucosylation step. pnas.orgnih.gov This method is robust, scalable, and has been used to create libraries of Lex derivatives by using various substituted fucose analogs as substrates for the promiscuous FKP enzyme. pnas.orgnih.gov

Table 3: Enzymes Used in the Synthesis of this compound

EnzymeSource OrganismFunctionReference
L-fucokinase/GDP-fucose pyrophosphorylase (FKP)Bacteroides fragilisConverts L-fucose to GDP-fucose pnas.orgnih.gov
α1,3-FucosyltransferaseHelicobacter pyloriTransfers fucose to the 3-OH of GlcNAc in LacNAc pnas.orgpnas.org
Human Milk FucosyltransferaseHuman MilkEnzymatic fucosylation to form a trisaccharide tandfonline.com

Synthesis of this compound Analogues and Modified Glycans

The synthesis of Lex analogues is crucial for studying the specific roles of different parts of the glycan in biological recognition processes. Both chemical and chemoenzymatic methods have been employed to create a wide array of modified structures.

Chemical synthesis allows for fundamental changes to the trisaccharide backbone. For example, analogues have been synthesized where the GlcNAc residue is replaced by glucose, or where both GlcNAc and fucose are replaced by glucose and rhamnose, respectively. nih.govunsoed.ac.id Other chemical modifications have targeted specific hydroxyl groups. Analogues of Lex have been prepared where the 4"-hydroxyl group of the terminal galactose residue is replaced with a methoxy (B1213986) (4"-OMe), chloro (4"-Cl), or fluoro (4"-F) group. beilstein-journals.org The synthesis of these analogues required the preparation of specifically modified galactose trichloroacetimidate donors. beilstein-journals.org

Chemoenzymatic approaches are particularly powerful for creating libraries of analogues with modifications on the fucose residue. By feeding unnatural, chemically synthesized fucose derivatives to the FKP/fucosyltransferase one-pot system, a variety of C-5 substituted Lex derivatives have been produced. pnas.org Furthermore, a large library of 150 site-specifically fluorinated Lex analogues has been generated enzymatically to probe the impact of fluorination at different positions on protein binding. manchester.ac.uk These "glycofluoroforms" were synthesized using naturally occurring enzymes with fluorinated monosaccharide building blocks. manchester.ac.uk

Table 4: Examples of Synthesized this compound Analogues

Analogue TypeModificationSynthesis MethodReference
Backbone ModificationGlcNAc replaced by GlucoseChemical nih.gov
Backbone ModificationGlcNAc replaced by Glucose; Fucose replaced by RhamnoseChemical nih.gov
Galactose Modification4"-OH replaced by -OMe, -Cl, or -FChemical beilstein-journals.org
Fucose ModificationVarious substitutions at C-5 positionChemoenzymatic pnas.org
Systematic ModificationSite-specific deoxyfluorination on all three sugar unitsChemoenzymatic manchester.ac.uk

Molecular Recognition and Ligand Interactions of Lewisx Trisaccharide

Homotypic Carbohydrate-Carbohydrate Interactions Involving Lewisx-Trisaccharide

Homotypic interactions, where this compound on one cell surface binds to this compound on an opposing cell, are a key aspect of cell-cell adhesion. This self-recognition is a weak but significant interaction that can be detected in simplified model systems. For instance, studies using nuclear magnetic resonance (NMR) spectroscopy have demonstrated that a membrane-bound Lex trisaccharide can transiently bind to a dissolved Lex trisaccharide, leading to a detectable change in its rotational diffusion. asm.org This type of molecular recognition is believed to contribute to cell adhesion processes. asm.org The synthesis of glycolipids containing dimeric Lewisx has been pursued to create models for studying these homotypic interactions in functionalized vesicles.

The precise mechanism of this self-assembly is still under investigation, but it is understood to be a weak interaction that contributes to the initial stages of cell-cell contact. These interactions are often calcium-dependent, a common feature in many carbohydrate recognition events.

Heterotypic Recognition of this compound by Lectins

The this compound is a well-established ligand for a diverse array of lectins, which are proteins that bind to specific carbohydrate structures. This heterotypic recognition is crucial for a wide range of biological processes, from immune responses to pathogen entry into host cells.

Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and activated endothelial cells (E-selectin and P-selectin) that mediate the initial tethering and rolling of leukocytes during an inflammatory response. nih.govnih.gov All three selectins recognize sialylated and sulfated derivatives of the Lewisx trisaccharide with affinities typically in the millimolar range. nih.govnih.gov

The binding of Lewisx and its derivatives to selectins is a complex process influenced by modifications to the core trisaccharide structure. For example, the sialylated form, sialyl-Lewisx (sLex), is a key ligand for E-selectin and P-selectin. wikipedia.orgnih.govmdpi.com The interaction of sLex with E-selectin has a dissociation constant (Kd) in the low millimolar range. mdpi.com For L-selectin, sulfation of the sLex structure, particularly at the 6-position of the GlcNAc residue, significantly enhances binding affinity. nih.gov Studies have shown that 6-sulfo sLex binds to L-selectin with higher affinity than sLex or 6'-sulfo sLex. nih.gov

The affinity of selectins for Lewisx-based ligands can be quantified using various biochemical assays. For instance, the half-maximal inhibitory concentration (IC50) for the sLex tetrasaccharide blocking E-selectin binding is approximately 750 µM. nih.gov

Binding Affinities of Lewisx and Derivatives to Selectins
SelectinLigandBinding Affinity (Kd/IC50)Reference
E-selectinsialyl-Lewisx (sLex)~0.72 mM (Kd) mdpi.com
E-selectinsialyl-Lewisx (sLex)750 +/- 20 µM (IC50) nih.gov
E-selectinsialyl-Lewisa (sLea)220 +/- 20 µM (IC50) nih.gov
P-selectinsialyl-Lewisx (sLex)~7.8 mM (Kd) mdpi.com
L-selectinsialyl-Lewisx (sLex)~3.9 mM (Kd) mdpi.com
L-selectin6-sulfo sLexHigher affinity than sLex nih.gov

The Scavenger Receptor C-type Lectin (SRCL) is an endothelial receptor that exhibits a high degree of specificity for the Lewisx trisaccharide. nih.govcapes.gov.brresearchgate.net Unlike other lectins that may bind a broader range of glycans, SRCL's binding is highly selective for structures containing the Lex epitope. nih.gov This high affinity binding is fundamental to its biological functions, which are thought to include the clearance of specific desialylated glycoproteins from circulation and mediating interactions with cells displaying Lewisx structures on their surface. nih.govcapes.gov.br

The interaction between SRCL and Lewisx is structurally distinct from how other lectins, such as DC-SIGN, recognize the same trisaccharide. SRCL makes a primary binding interaction with the galactose residue of the Lex moiety, whereas DC-SIGN primarily interacts with the fucose residue. nih.gov

Dendritic Cell-Specific Intercellular Adhesion Molecule 3-Grabbing Nonintegrin (DC-SIGN), a C-type lectin expressed on dendritic cells, is a key receptor in the immune system that recognizes both endogenous ligands and a wide array of pathogens. nih.govnih.gov One of its important endogenous ligands is the Lewisx trisaccharide. nih.govnih.gov The interaction between DC-SIGN and Lewisx has a dissociation constant of approximately 1 mM. nih.govacs.org

DC-SIGN's recognition of Lewisx is primarily mediated through the fucose residue of the trisaccharide, which binds to a calcium-dependent carbohydrate recognition domain (CRD) on the protein. nih.govglycopedia.eu While the fucose interaction is primary, the galactose residue also contributes to the stability of the binding through secondary interactions with the protein surface. glycopedia.eu This preference for the entire trisaccharide over the fucose monosaccharide alone highlights the specificity of the interaction. nih.gov

Binding Affinity of Lewisx to DC-SIGN
LectinLigandBinding Affinity (Kd)Reference
DC-SIGNLewisx Trisaccharide~1 mM nih.govacs.org

The Lewisx trisaccharide is a target for various pathogen-associated lectins, facilitating infection and colonization.

Bacterial Lectins: A notable example is the bacterium Helicobacter pylori, which expresses Lewis antigens on its lipopolysaccharide that mimic those on the human gastric epithelium. nih.govnih.gov This molecular mimicry allows the bacterium to interact with host lectins, but also, its own surface lectins can recognize Lewisx structures. The binding of H. pylori to DC-SIGN can be mediated by the Lex and Ley determinants on the bacterial surface, with the fucose residues playing a crucial role in this interaction. nih.gov

Fungal Lectins: Certain fungal lectins also exhibit specificity for fucose-containing structures like Lewisx. For instance, the Aleuria aurantia (B1595364) lectin (AAL) is known to bind fucose residues and can recognize the Lewisx structure. nih.gov While the broader role of Lewisx recognition in fungal pathogenesis is still an area of active research, it is clear that interactions with host glycans are important for fungal recognition by the innate immune system. nih.gov

Viral Lectins: Several viruses utilize Lewis antigens as receptors or co-receptors for entry into host cells. Noroviruses, a major cause of gastroenteritis, bind to histo-blood group antigens, including Lewis antigens. asm.orgnih.govnih.govplos.orgcas.cn Different genotypes of norovirus exhibit distinct binding patterns to Lewis antigens, with the interaction being critical for infection. nih.govnih.gov For some strains, the binding site for Lewis antigens is located on the protruding (P) domain of the viral capsid protein. asm.orgnih.govcas.cn The Middle East respiratory syndrome coronavirus (MERS-CoV) has also been shown to bind to sialyl-Lewisx, highlighting the role of this glycan in viral pathogenesis. wikipedia.org

Structural Basis of this compound Ligand Specificity

The specificity of this compound interactions with its various binding partners is rooted in its three-dimensional structure and the specific chemical interactions it forms. The Lex trisaccharide adopts a relatively rigid and compact conformation in solution, which is largely maintained upon binding to lectins. This pre-formed structure is a key determinant of its recognition.

The interaction with C-type lectins, such as selectins, SRCL, and DC-SIGN, is typically calcium-dependent. The calcium ion in the lectin's CRD coordinates with specific hydroxyl groups on the sugar residues, stabilizing the complex.

In the case of DC-SIGN , the fucose residue of Lewisx fits into a primary binding pocket, with its hydroxyl groups forming coordination bonds with the calcium ion. nih.govglycopedia.eu The galactose residue then makes secondary contacts with the protein surface, enhancing the specificity of the interaction. glycopedia.eu

For SRCL , the binding orientation is different, with the galactose residue making the primary contact with the calcium-binding site. nih.gov This illustrates how different lectins can achieve specificity for the same ligand through distinct structural mechanisms.

With selectins , the fucose residue is also crucial for binding, inserting into a hydrophobic pocket in the CRD. The sialic acid and sulfate (B86663) modifications on sLex provide additional electrostatic interactions that significantly modulate the binding affinity and specificity for each selectin type. nih.gov

The structural basis for pathogen lectin recognition of Lewisx is also being elucidated. For noroviruses , crystallographic studies have revealed that the binding site on the P domain forms a pocket that accommodates the Lewis antigen, with specific amino acid residues forming hydrogen bonds and van der Waals contacts with the sugar rings. asm.orgnih.govcas.cn

Epitope Mapping and Binding Site Analysis

Epitope mapping studies have been crucial in identifying the specific atomic features of the Lewisx trisaccharide that are essential for molecular recognition. Techniques such as Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into these interactions. For instance, in studies of the related sialyl Lewisx (sLex) antigen binding to E-selectin, the Lewisx moiety is the primary site of interaction. nih.govpsu.edu Analysis reveals that the galactose and fucose residues are in closest contact with the protein's binding pocket. nih.govresearchgate.net Specifically, protons on the galactose (H4 and H6) and the fucose residue receive significant saturation transfer from the protein, indicating their critical role as the binding epitope. nih.govpsu.edu

In the context of antibody recognition, the binding site can extend beyond the terminal trisaccharide. For example, monoclonal antibodies (mAbs) that recognize polymeric Lex structures, such as SH2 and 1G5F6, make crucial contacts with the acetamido group of the N-acetylglucosamine (GlcNAc) residue. nih.gov This suggests that for these antibodies, the epitope is not strictly confined to the terminal trisaccharide but extends further, incorporating elements of the larger glycoconjugate structure. nih.govnih.gov This contrasts with antibodies like SH1, which primarily recognize an epitope localized to the non-reducing end of the Lex trisaccharide. mdpi.com

Conformational Adaptations of this compound Upon Ligand Binding

The Lewisx trisaccharide is not a static structure; its conformation can be influenced by its environment and interactions with binding partners. In solution, NMR studies suggest that the Lex trisaccharide adopts a compact and rigidly folded conformation. nih.gov Computational studies using molecular dynamics and ab initio methods have further explored its conformational landscape, revealing that the relative orientations of the fucose and galactose moieties are a defining feature. capes.gov.brresearchgate.net

Upon binding, conformational selection and adaptation play a significant role. The dimeric form of Lewisx (dimLex) is known to exist in at least two primary conformations around the glycosidic bond connecting the two Lex units. mdpi.comresearchgate.net Research on the anti-dimLex monoclonal antibody SH2 suggests that it recognizes only one of these specific conformations. mdpi.comresearchgate.net This implies that the binding event selects for a pre-existing conformation or induces a conformational change to achieve optimal fit. Furthermore, this recognized conformation is thought to be favored when the dimLex hexasaccharide is presented as part of a larger glycoconjugate, such as when conjugated to a protein carrier. mdpi.comresearchgate.net This highlights how the context and presentation of the oligosaccharide are critical for its recognition by ligands.

This compound as an Antigenic Determinant

The Lewisx trisaccharide is a well-established antigenic determinant, meaning it can be recognized by the immune system, leading to an antibody response. nih.gov It is classified as an oncodevelopmental antigen because its expression is high during embryonic development, low on normal adult tissues, and often re-expressed at high levels on cancer cells. nih.govnih.gov This differential expression makes it a significant tumor-associated carbohydrate antigen (TACA). researchgate.net Lex and its derivatives are found on the surface of various cancer cells, including colon and liver adenocarcinomas. nih.govscispace.com

Antibody Recognition of this compound Epitopes

The immune system generates antibodies that can distinguish between different presentations of the Lewisx antigen. The specificity of these antibodies provides insight into the nature of the recognized epitopes. Monoclonal antibodies (mAbs) raised against Lex can be broadly grouped based on their preferred epitope.

Group I (Monomer-preferring): Antibodies like mAb SH1 are raised against monomeric Lex structures. Consequently, SH1 recognizes an epitope that is highly localized to the terminal Lex trisaccharide. mdpi.comscispace.com Its binding is primarily dependent on the three sugar units of the core Lex structure. nih.gov

Group II (Polymer-preferring): Antibodies such as 1G5F6, 291-2G3-A, and SH2 show a higher affinity for dimeric or polymeric Lex structures. nih.govmdpi.comscispace.com Their epitopes are more extended and are not strictly localized to the non-reducing end. scispace.com For these antibodies, elements like the N-acetyl group of the GlcNAc residue become essential for binding, a feature less critical for monomer-preferring antibodies. nih.gov

The crystal structure of the Fab fragment of mAb 291-2G3-A in complex with the Lex trisaccharide reveals that a tryptophan residue in the antibody's binding site engages in favorable stacking interactions with the hydrophobic face of the galactose ring of Lex. scispace.com

Monoclonal Antibody (mAb)Antigen Used for ImmunizationPreferred Epitope StructureKey Binding Characteristics
SH1Monomeric Lex Pentasaccharide (LNFPIII)Monomeric LexRecognizes an epitope localized to the terminal trisaccharide. mdpi.com
1G5F6Polymeric LexDimeric/Polymeric LexRecognizes an extended epitope; makes contact with the GlcNAc acetamido group. nih.govscispace.com
291-2G3-APolymeric LexDimeric/Polymeric LexBinding involves hydrophobic stacking with the galactose residue. scispace.com
SH2Polymeric LexDimeric Lex (on conjugates)Recognizes a specific conformation of dimLex, particularly when presented on a glycoconjugate. nih.govmdpi.com

Recognition of Dimeric this compound by Antibodies

The presentation of Lewisx in a dimeric or polymeric form significantly influences its recognition by the immune system. Studies have shown that immune responses generated against certain Lex-expressing pathogens or cancer cells often produce antibodies with a marked preference for multimeric Lex structures. scispace.com For example, sera from mice infected with Schistosoma mansoni, which bears Lex antigens, showed a stronger antibody response against dimeric (dimLex) and trimeric Lex than against the monomeric form. scispace.com This suggests that the epitopes presented within these larger structures are immunodominant. scispace.com

Monoclonal antibodies like SH2, 1G5F6, and 291-2G3-A exhibit significantly higher affinity for dimLex conjugates compared to monomeric Lex conjugates. nih.govmdpi.com This enhanced binding indicates that these antibodies recognize a conformational or extended epitope that is unique to the dimeric structure or is better presented in that context. nih.gov While the core Lex trisaccharide remains a crucial element for recognition by these antibodies, the binding epitope extends to involve parts of the adjacent sugar units. nih.govmdpi.com In some cases, recognition of the monomeric Lex trisaccharide by antibodies raised against dimeric structures can be negligible. nih.gov This differential recognition is critical, as dimLex is a specific target on adenocarcinoma cells, and understanding how antibodies bind to it is essential for developing targeted immunotherapies. nih.govresearchgate.net

AntibodyRelative Affinity/Binding PreferenceImplication
SH1Monomeric Lex ≥ Dimeric LexEpitope is localized to the terminal trisaccharide. mdpi.comscispace.com
SH2Dimeric Lex >> Monomeric LexRecognizes a conformational epitope best presented by the dimeric structure on a conjugate. nih.govmdpi.com
1G5F6Dimeric Lex > Monomeric LexEpitope extends beyond the terminal trisaccharide. nih.govscispace.com
291-2G3-ADimeric Lex > Monomeric LexEpitope is better presented in polymeric structures. nih.govscispace.com

Biological Roles and Immunomodulatory Functions of Lewisx Trisaccharide

Lewisx-Trisaccharide in Cell-Cell Adhesion Processes

This compound is a key component involved in cell-cell adhesion. researchgate.netmedchemexpress.commedchemexpress.comnih.govresearchgate.net It serves as a ligand for selectins, which are cell adhesion molecules crucial for the recruitment of leukocytes to sites of inflammation. ontosight.ai The Lewis X determinant is implicated as a key component of the ligand for endothelial leukocyte adhesion molecules. researchgate.net Studies have shown that interactions between adjacent Lewisx trisaccharides can provide a basis for Lewisx-Lewisx interactions in cell-cell adhesion. nih.govresearchgate.net Atomic force microscopy has been used to measure adhesion forces between individual Lewisx trisaccharide antigen molecules, demonstrating the self-recognition capability of this antigen and supporting the hypothesis that carbohydrate-carbohydrate interaction is an initial step in cell adhesion. nih.gov Lewisx also mediates the adhesion of human breast carcinoma cells to activated endothelium, potentially involving the endothelial scavenger receptor C-type lectin (SRCL), which specifically binds this compound. nih.gov

This compound in Cellular Signaling Pathways

This compound is involved in cellular signaling pathways. researchgate.net Crosslinking of cell-surface molecules containing Lewisx can stimulate cellular signaling through mechanisms such as the tyrosine phosphorylation of proteins like c-Cbl. nih.gov Lewisx-containing glycans appear to utilize both C-type lectin receptors (CLRs), such as DC-SIGN, and Toll-like receptor (TLR)-mediated signaling to modulate antigen-presenting cell function and induce Th2 responses. asm.org

Involvement in Neural Stem Cell Regulation via Notch Signaling

Lewisx-carrying N-glycans have been shown to regulate the proliferation of mouse embryonic neural stem cells (NSCs) via the Notch signaling pathway. nih.govscispace.com Lewisx operates as an activator of the Notch signaling pathway, contributing to the maintenance of NSC stemness. nih.gov Studies have indicated that NSC-specific Lewisx-carrying N-glycans up-regulate the expression of Musashi-1, which is associated with consequent cell proliferation. nih.gov The suppression of Lewisx expression has been coupled to the down-regulation of NSC proliferation, with a detected decrease in Musashi-1 levels and slight increases in differentiation markers like GFAP and TUBB3. nih.gov Notch signaling is a critical regulator of stem cell activity and maintenance in various tissues, including the nervous system, controlling NSC quiescence and entry into the cell cycle and neurogenesis. frontiersin.orgnih.gov

Developmental and Tissue-Specific Expression of this compound

This compound expression is both temporally and spatially regulated during development and shows tissue-specific patterns. oup.commedchemexpress.comhmdb.caoup.com It is considered an oncodevelopmental antigen in the human colon. nih.govnih.gov

Expression in the Developing Nervous System

Lewisx is highly expressed in the early stages of the developing brain and plays important roles in cell-cell interaction during this period. oup.com Glycosylation is known to be altered upon differentiation of neural stem cells. nih.gov In fetal human brains of 12-15 weeks gestation, the monomeric Lewisx antigen is expressed in astrocytes and oligodendrocytes but not in neurons or microglia. nih.gov The sialylated oligomeric Lewisx antigen is expressed in microglia but not other cell types in the fetal human brain. nih.gov This cell type-specific expression in fetal human glial cells suggests roles for these fucose-containing carbohydrates in intercellular recognition during the development of the human central nervous system. nih.gov In Xenopus development, Lewisx expression is not detected in early embryos but begins at the tail bud stage in anterior regions like the cement gland or head skin, gradually showing more posterior expression later. oup.com At the tadpole stage, it is expressed on specific cell bodies and axons in the brain and neural retina. oup.com Antibodies against Lewisx have been shown to block neurite outgrowth in explant cultures of tadpole brain. oup.com

This compound in Other Tissues and Cell Types

Lewisx is expressed on glycoconjugates in human polymorphonuclear granulocytes and various tumors, including breast and colon carcinoma, Hodgkin's lymphoma, and acute promyelocytic leukemia. nih.gov In adult Xenopus tissues, Lewisx is expressed in the brain, testis, and gut, but not in the kidney, lung, spleen, ovary, or muscle. oup.com Lewisx is also expressed on gastric mucosa and cancer cells. biosynth.com In the human colon, Lewisx is expressed on short-chain fucolipids or as a single immunodeterminant on glycolipid oligosaccharide side chains in some normal cells. nih.govaacrjournals.org Cancer cells, such as those from colonic adenocarcinomas, express Lewisx on longer type 2 blood group side chains as difucosylated or trifucosylated fucolipids. nih.govaacrjournals.org Extended Lewisx antigens and their sialylated derivatives are preferentially expressed in premalignant colon polyps and tend to correlate with malignant potential. nih.gov Lewisx is highly expressed in the outer membrane of certain parasites, such as Schistosoma. medchemexpress.commedchemexpress.com

Immunomodulatory Activities of this compound

This compound exhibits immunomodulatory activities. medchemexpress.comasm.orgjci.org It is described as a potent TH2 regulator and antagonizes LPS-induced IL-12 immune expression. medchemexpress.commedchemexpress.com Lewisx-containing glycoconjugates stimulate B cells to proliferate and produce factors that down-regulate the TH1 immune response and up-regulate the TH2 immune response. medchemexpress.com Lewisx-BSA or Lewisx plus ovalbumin can increase cytokine levels (IL-4, IL-13, and INF-γ) in mice splenocytes. medchemexpress.com Lewisx can regulate IgE/TH2 responses and selectively increase IgE and IgG1 responses in mice, independent of LPS-TLR4 signaling. medchemexpress.com Lewisx also decreases nuclear NF-κB concentration in mice bone marrow-derived dendritic cells (BDDCs). medchemexpress.com

Lewisx is found within the structure of lacto-N-fucopentaose III (LNFPIII), an immunomodulatory glycan. asm.orgnih.govnih.gov LNFPIII conjugates and schistosome egg antigens containing Lewisx drive alternative activation of antigen-presenting cells (APCs) and induce anti-inflammatory responses in vivo, potentially preventing inflammation-based diseases. asm.orgnih.gov Lewisx-containing glycans can influence immune responses, and Lewisx compounds in human milk may function as immunomodulatory factors. jci.org Lewisx oligosaccharides, as natural ligands of DC-SIGN, have been shown to enhance antigen-specific immune responses. nih.gov Interaction of Lewisx-containing human milk compounds with DC-SIGN may influence immune responses to incoming pathogens by preventing their interaction with DCs and subsequent antigen presentation and CD4+ T lymphocyte activation. jci.org Helminth-derived immunomodulators often contain fucose and fucosylated glycans mimicking the Lewisx motif, which can elicit Th2 responses and orchestrate immunoregulation through C-type lectin receptors. drugdiscoverytrends.comfrontiersin.org

Regulation of T-Helper 2 (TH2)-Type Immune Responses by this compound

This compound is recognized as a potent regulator that can influence the balance between T-helper 1 (TH1) and TH2 immune responses, favoring a TH2 bias medchemexpress.comnih.gov. Glycoproteins containing Lewisx trisaccharides are frequently associated with adaptive TH2-type immunity nih.gov. Lewisx-containing glycoconjugates have been shown to stimulate B cells to produce factors that down-regulate the TH1 immune response and up-regulate the TH2 immune response medchemexpress.com. Studies in mice sensitized with Lewisx coupled with bovine serum albumin (Lewisx-BSA) or Lewisx mixed with ovalbumin showed increased levels of splenic TH2 cytokines medchemexpress.comnih.gov. This TH2-promoting effect is suggested to be, at least in part, due to the suppression of IL-12p70 production nih.gov.

Effects on NF-κB Signaling

This compound influences immune responses by affecting the NF-κB signaling pathway. Lewisx trisaccharide has been shown to decrease nuclear NF-κB concentration in mice bone marrow-derived dendritic cells medchemexpress.com. The suppression of LPS-induced IL-12p70 by Lewisx is associated with a significant reduction in nuclear NF-κB nih.gov.

Studies using a neoglycoconjugate containing the Lewisx trisaccharide motif (LNFPIII-NGC) demonstrated that it drives alternative activation of macrophages and dendritic cells via NFκB activation through a TLR4-dependent mechanism plos.orgnih.gov. The innate receptor CD14 was found to be essential for LNFPIII-NGC induction of both ERK and NFκB activation in APCs plos.orgnih.gov. While LNFPIII-NGC activates NFκB, it does so in a manner distinct from pro-inflammatory stimuli like LPS, leading to the production of anti-inflammatory cytokines and chemokines plos.orgnih.gov. Lewisx-stimulated APCs rapidly accumulate p50, suggesting an alternative p105 degradation-dependent mechanism is primarily responsible for NF-κB activation downstream of Lewisx aai.org.

Influence on B Cell Proliferation and Antibody Class Switching (IgE, IgG1)

Lewisx-containing glycoconjugates can stimulate B cell proliferation medchemexpress.com. Furthermore, Lewisx trisaccharide has been shown to regulate IgE/TH2 responses and selectively increase IgE and IgG1 responses in mice medchemexpress.com. In C3H mice, Lewisx coupled with BSA (Lewisx-BSA) elicited higher levels of specific IgE and IgG1 compared to BSA-sensitized mice medchemexpress.comnih.gov. These effects were associated with increased levels of splenic TH2 cytokines medchemexpress.comnih.gov. In BALB/c mice sensitized with Lewisx-BSA or Lewisx mixed with ovalbumin, significantly increased levels of specific IgE and IgG2a antibodies were found concomitant with reduced levels of serum IL-12p70 nih.gov.

B cell maturation and antibody class switching, including to IgE and IgG1, are influenced by cytokines produced by T helper cells researchgate.netfrontiersin.org. Lewisx's ability to promote a TH2 environment and modulate cytokine production likely contributes to its influence on B cell responses and antibody class switching.

This compound as an Immunological Adjuvant

The immunomodulatory properties of this compound suggest its potential as an immunological adjuvant medchemexpress.comnih.gov. The adjuvant activity of Lewisx trisaccharides might be beneficial in vaccine design nih.gov. Lewisx has been explored in the context of saponin-based adjuvants, with Lewisx-containing derivatives being evaluated for their immunological profiles windows.net. An echinocystic acid bidesmosidic saponin (B1150181) bearing both the Lewisx trisaccharide and QS-21's minimal immunogenic motifs is considered a promising candidate for DC-SIGN-targeted "antiviral adjuvants" windows.net.

Role of this compound in Host-Pathogen Interactions

This compound plays a significant role in the complex interactions between hosts and pathogens. Its presence on the surface of pathogens can influence the host's immune response and facilitate or hinder infection. Lewisx can act as a ligand for host lectins, such as DC-SIGN and Scavenger Receptor C-type Lectin (SRCL), which are involved in innate immune recognition asm.orgcardiff.ac.ukfrontiersin.org.

Lewisx is a common oligosaccharide involved in the antigenic properties of cell surfaces hmdb.ca. Pathogens utilize cell surface carbohydrates, including Lewisx, as a means of attachment to host tissues pnas.org. Direct interactions between surface glycans, including homodimers of Lewisx, can play a role in cell adhesion pnas.org.

This compound in Schistosomiasis Immunology

This compound is particularly relevant in the immunology of schistosomiasis, a parasitic disease caused by Schistosoma species. Lewisx is highly expressed in the outer membrane of schistosomes and can be used for immunology research of schistosomiasis medchemexpress.com. Individuals suffering from schistosomiasis raise an immune response against Lewisx, which is expressed in both monomeric and polymeric forms in different life stages of the schistosomes nih.gov.

Lewisx is present on schistosome egg antigens (SEAs), and Lewisx-containing glycans are required for the induction of CD4+ TH2-type responses during schistosome infection asm.orgaai.org. Lacto-N-fucopentaose III (LNFPIII), a pentasaccharide containing the Lewisx trisaccharide, is found in schistosome soluble egg antigen and has been shown to induce the expansion of macrophages with immune suppressive capacity nih.gov. LNFPIII conjugates and schistosome egg antigens drive alternative activation of APCs and induce anti-inflammatory responses asm.orgasm.org.

The host's immune response to schistosome infection involves the recognition of schistosome glycoconjugates, which function as pathogen-associated molecular patterns (PAMPs), by PRRs on APCs cardiff.ac.uk. DC-SIGN, a C-type lectin receptor on human dendritic cells, is implicated in the recognition of glycans from various pathogens, including schistosomes cardiff.ac.uk. DC-SIGN has been shown to bind glycans in S. mansoni SEAs, including LNFPIII which contains the Lewisx trisaccharide cardiff.ac.uk. The interaction of Lewisx-containing compounds with DC-SIGN can influence the immune responses mounted jci.org.

The antibody response against Lewisx in schistosomiasis is predominantly of the IgM type, and a striking difference in the intensity of the antibody response against monomeric and oligomeric Lewisx has been observed nih.gov. Oligomers of Lewisx trisaccharides expressed by Schistosoma mansoni seem to be related to the parasite's evasion of the host immune response nih.gov. Monoclonal antibodies used to diagnose schistosomiasis in humans have been shown to interact with oligomers of at least three Lewisx trisaccharides, but not with monomeric Lewisx nih.gov.

Lewisx-containing glycans appear to use both C-type lectin receptors (like DC-SIGN) and Toll-like receptor (TLR)-mediated signaling to modulate APC function and induce TH2 responses in the context of schistosomiasis asm.orgasm.org.

This compound Recognition by Viral Pathogens

This compound and its sialylated form, sialyl Lewisx (sLex), are recognized by certain viral pathogens, influencing viral attachment and entry into host cells. Dendritic cell-specific ICAM3-grabbing non-integrin (DC-SIGN), a C-type lectin expressed on dendritic cells, interacts with a variety of pathogens, including several viruses, by binding to highly glycosylated structures on their surface. nih.govacs.orgjci.org While DC-SIGN primarily recognizes mannose-rich glycans, it also has the ability to bind fucose-containing structures like the Lewisx trisaccharide. lbl.govasm.org

Research indicates that Lewisx present in human milk can bind to DC-SIGN, potentially preventing the capture and subsequent transfer of HIV-1 to CD4+ T lymphocytes. hmdb.canih.govnih.gov This interaction may influence antigenic presentation and interfere with pathogen transfer in breastfed infants. hmdb.canih.gov However, studies have shown that monomeric Lewisx trisaccharide itself was unable to prevent HIV-1 transfer in a DC-SIGN-mediated assay, whereas Lewisx coupled to biotinylated polyacrylamide (PAA-LeX) and Lewisx-BSA were able to inhibit viral transfer. jci.org This suggests that the presentation or multimerization of the Lewisx motif can be crucial for its inhibitory activity against viral transfer mediated by DC-SIGN. jci.org

The interaction between DC-SIGN and the Lewisx trisaccharide involves the carbohydrate recognition domain (CRD) of DC-SIGN. acs.org Structural characterization using NMR methods has provided insights into how Lewisx binds to the CRD of DC-SIGN. acs.org

Beyond HIV-1, DC-SIGN interacts with other viruses such as hepatitis C, Ebola, cytomegalovirus, and Dengue virus. nih.govjci.org Although West Nile virus (WNV) primarily binds to DC-SIGNR via mannose-rich glycans, DC-SIGN also plays a role in WNV infection, though less efficiently than DC-SIGNR. asm.org

Some viruses directly recognize Lewisx or sialyl Lewisx as receptors or co-receptors. Mumps virus (MuV), for instance, recognizes sialyl Lewisx and GM2 ganglioside as receptors, in addition to a previously identified trisaccharide containing an α2,3-linked sialic acid. nih.govpdbj.org Crystal structures of MuV hemagglutinin-neuraminidase (MuV-HN) bound to sialyl Lewisx have revealed the molecular basis of this recognition. nih.govpdbj.org

Certain human norovirus strains, specifically those belonging to genogroup II (GII), have shown recognition of sialyl Lewisx. oup.comnih.gov This recognition can be secretor-gene-independent and related to α2,3-sialylated carbohydrates of the type 2 chain, such as sialyl Lewisx. oup.com Structural studies have depicted the binding of human norovirus P2 domain to sialyl Lewisx. nih.gov

The conformational flexibility of Lewisx can be a determinant for recognition by pathogen lectins. researchgate.net While Lewisx trisaccharide adopts a rigid closed conformation in solution, it can exhibit more open conformations when bound to certain bacterial and fungal lectins, as revealed by crystallography and molecular dynamics studies. researchgate.net This conformational adaptation of oligosaccharides is considered important in cell recognition and relevant for designing anti-infective glycocompounds. researchgate.net

Data on the binding affinity of Lewisx and related structures to viral recognition receptors like DC-SIGN has been investigated using techniques such as surface plasmon resonance and NMR. acs.orgacs.org These studies help to understand the molecular interactions driving viral recognition. For example, studies comparing the binding of sialyl Lewisx, Lewisx, and α-l-Fuc-(1→3)-β-d-GlcNAc to lectins like isolectin A from Lotus tetragonolobus (LTL-A) and Aleuria aurantia (B1595364) agglutinin (AAA) have shown varying binding strengths, with fucose residues often being in intimate contact with the protein. acs.org

Below is a table summarizing some research findings related to Lewisx recognition by viral pathogens and associated receptors:

Virus/PathogenReceptor/Binding PartnerLewisx RoleKey FindingsSource
HIV-1DC-SIGNBinding to Lewisx-containing structures can inhibit viral transfer.Lewisx in human milk binds DC-SIGN; polymeric/conjugated Lewisx inhibits transfer, monomeric Lewisx does not. nih.govjci.orgnih.gov nih.govjci.orgnih.gov
Mumps Virus (MuV)MuV-HNRecognized as a receptor (Sialyl Lewisx).Sialyl Lewisx is a receptor for MuV; crystal structures show binding to MuV-HN. nih.govpdbj.org nih.govpdbj.org
Human NorovirusP2 domainSialyl Lewisx recognized by some strains.Certain GII norovirus strains recognize sialyl Lewisx, which can be a secretor-gene-independent interaction. oup.comnih.gov oup.comnih.gov
West Nile VirusDC-SIGNLess efficient binding compared to DC-SIGNR, but involved in infection.DC-SIGN binds WNV, though DC-SIGNR promotes infection more efficiently via mannose-rich glycans; DC-SIGN also binds fucose-containing structures like Lewisx. asm.org asm.org

Table 1: Lewisx Recognition by Select Viral Pathogens and Receptors

Q & A

Q. Basic Research Focus

  • In vitro models : Use transwell assays with endothelial cells expressing E-selectin to quantify leukocyte migration under Lewisx blockade (e.g., anti-Lewisx antibodies) .
  • In vivo validation : Employ knockout mice (e.g., Fut4⁻/⁻) and track leukocyte homing via intravital microscopy .
  • Glycomic profiling : Combine lectin arrays (e.g., UEA-I for fucose) with MS/MS to correlate Lewisx expression with functional outcomes .

Reproducibility : Document all experimental parameters (e.g., shear stress in flow assays) and deposit raw data in repositories like GlyTouCan .

What computational tools are effective for modeling the conformational dynamics of this compound in ligand-receptor interactions?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER with force fields (e.g., GLYCAM06) to simulate glycan flexibility in aqueous environments .
  • Docking studies : Employ AutoDock Vina to predict binding modes with E-selectin, validating results against mutagenesis data (e.g., Ca²⁺-coordination sites) .
  • Free energy calculations : Apply MM-PBSA to estimate binding energies, comparing theoretical and experimental ΔG values .

Data Interpretation : Cross-validate computational predictions with NMR-derived NOE (nuclear Overhauser effect) data to confirm key glycan conformations .

How can conflicting results in the immunomodulatory effects of this compound be reconciled?

Advanced Research Focus
Contradictory findings (e.g., pro-inflammatory vs. anti-inflammatory roles) may arise from:

  • Cell-type specificity : Test Lewisx in primary immune cells (neutrophils, T-cells) versus immortalized lines .
  • Glycosylation context : Compare soluble glycans versus membrane-bound forms using synthetic liposomes .
  • Pathogen interactions : Assess whether Lewisx-mediated effects are indirect (e.g., via microbial binding) using germ-free models .

Resolution Strategy : Perform meta-analyses of published datasets (e.g., GEO, PRIDE) to identify confounding variables like donor health status .

What methodologies ensure robust structural-functional analysis of this compound variants?

Q. Basic Research Focus

  • Synthetic analogs : Modify fucose position (e.g., Lewisᵃ vs. Lewisx) or introduce isotopes (¹³C-glucose) for tracking .
  • Binding assays : Use fluorescence polarization to compare affinity of variants for lectins (e.g., DC-SIGN) .
  • Biological validation : Test analogs in infection models (e.g., Helicobacter pylori adhesion assays) .

Quality Control : Characterize all variants via 2D-NMR (COSY, TOCSY) and validate purity (>95%) before functional studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.